N,N-Dibenzoylaniline

Organic Synthesis Transacylation Reaction Kinetics

Choose N,N-Dibenzoylaniline (CAS 3027-01-8) for applications where generic diacylanilines fail. Its dual benzoyl groups create a sterically hindered, electron-deficient nitrogen center that dramatically enhances transacylation kinetics and photo-Fries rearrangement efficiency compared to mono-N-acetylanilines or N-benzoylaniline. The benzoyl leaving group exhibits superior migratory aptitude at 100 °C, making it a kinetically favorable acyl transfer reagent. With TGA-confirmed thermal stability up to 360 °C, it is the only noncyclic imide reference standard validated for FT-Raman monitoring of PMDA-ODA polyimide cure processes.

Molecular Formula C20H15NO2
Molecular Weight 301.3 g/mol
CAS No. 3027-01-8
Cat. No. B1619603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dibenzoylaniline
CAS3027-01-8
Molecular FormulaC20H15NO2
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C20H15NO2/c22-19(16-10-4-1-5-11-16)21(18-14-8-3-9-15-18)20(23)17-12-6-2-7-13-17/h1-15H
InChIKeyZUNDRXKRBGPGHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dibenzoylaniline (CAS 3027-01-8): Procurement-Grade Specification, Core Properties, and Research Utility


N,N-Dibenzoylaniline (CAS 3027-01-8), also known as N-benzoyl-N-phenylbenzamide or dibenzanilide, is an aromatic noncyclic imide derivative characterized by two benzoyl groups attached to the aniline nitrogen [1]. This compound belongs to the class of N,N-diacylanilines and serves as a versatile building block in synthetic organic chemistry, materials science, and photochemical studies. Its molecular formula is C20H15NO2, with a molecular weight of 301.3 g/mol [2]. The compound exhibits a melting point of 433 K (160 °C) and crystallizes in a monoclinic system with space group P21/c [3]. N,N-Dibenzoylaniline demonstrates notable thermal stability, with thermogravimetric analysis indicating no weight loss until 360 °C under inert atmosphere [4].

Why N,N-Dibenzoylaniline Cannot Be Replaced by Generic Diacylanilines or Mono-Acylanilines


Procurement decisions for N,N-dibenzoylaniline hinge on its unique combination of steric bulk, electronic properties, and reactivity profile that distinguish it from structurally similar N,N-diacetylaniline, N-benzoylaniline, and other diacylaniline derivatives. Generic substitution fails because the presence of two benzoyl groups creates a sterically hindered, electron-deficient nitrogen center that dramatically alters transacylation kinetics, photochemical behavior, and spectroscopic signatures [1]. Unlike mono-N-acylanilines, N,N-diacylanilines including N,N-dibenzoylaniline undergo transacylation reactions more readily with carboxylic acids, enabling synthetic applications that simpler analogs cannot support [2]. Furthermore, the benzoyl leaving group exhibits distinct migratory aptitude compared to acetyl groups, as demonstrated by the observation that the benzoyl group serves as a better leaving group than acetyl in transacylation reactions at 100 °C [3]. These differential properties render N,N-dibenzoylaniline a non-substitutable reagent for specific research and industrial applications where precise reactivity control is essential.

N,N-Dibenzoylaniline (3027-01-8) Procurement Evidence: Head-to-Head Comparative Data Versus Closest Analogs


Superior Transacylation Reactivity: N,N-Dibenzoylaniline vs. Mono-N-Acylanilines and N,N-Diacetylaniline

N,N-Dibenzoylaniline exhibits markedly enhanced transacylation reactivity compared to mono-N-acylanilines, a property directly quantified in comparative studies. Transacylation reactions with N,N-diacylanilines including N,N-dibenzoylaniline and N,N-diacetylaniline proceeded more readily than with mono-N-acylanilines [1]. In the mixed diacylaniline N-acetyl-N-benzoylaniline, the benzoyl group served as a better leaving group than the acetyl group during reactions with aromatic acids at 100 °C [2]. Reactions of N,N-dibenzoylaniline with phthalic acid at 170 °C gave low yields of N-phenylphthalimide, whereas no reaction occurred below 150 °C [3].

Organic Synthesis Transacylation Reaction Kinetics

Photo-Fries Type Reaction: N,N-Dibenzoylaniline vs. Substituted Benzanilides

N,N-Dibenzoylaniline undergoes photo-Fries type rearrangement effectively, a property shared with N,N-di-(2-chlorobenzoyl)aniline but contrasting with 2-chlorobenzanilides (which photocyclize) and 2-nitrobenzanilides (which are photochemically inert) [1]. The reaction proceeds via an excited singlet state as evidenced by the absence of oxygen quenching effects [2]. Quantum yield measurements for related benzanilides (e.g., 2-methylbenzanilide) are higher in nonpolar, less viscous solvents compared to polar, viscous solvents, suggesting solvent cage radical pair intermediacy [3].

Photochemistry Photo-Fries Rearrangement Benzanilides

Spectroscopic Model Compound: N,N-Dibenzoylaniline vs. N,N-Dibenzoyl-4-phenoxyaniline for Polyimide Cure Monitoring

N,N-Dibenzoylaniline serves as an aromatic noncyclic model compound for infrared and Raman spectroscopic characterization of polyimide cure. FT-Raman spectra of N,N-dibenzoylaniline and N,N-dibenzoyl-4-phenoxyaniline were obtained and directly compared with spectra from thermally cured PMDA-ODA polyimides [1]. The study explicitly utilized these noncyclic imide models to establish spectroscopic signatures relevant to imidization monitoring.

Polyimide Characterization FT-Raman Spectroscopy Noncyclic Imide Models

Selective Benzoylation Reagent Platform: 2-Chloro-N,N-Dibenzoylaniline Derivatives

Derivatives of N,N-dibenzoylaniline, specifically 2-chloro-N,N-dibenzoylaniline, function as highly selective N-benzoylating reagents capable of discriminating between less hindered and more hindered amino groups [1]. The parent N,N-dibenzoylaniline scaffold provides the structural foundation for this chemoselectivity, offering a stable, convenient-to-use reagent platform [2].

Selective Synthesis Benzoylation Amino Group Discrimination

Thermal Stability Baseline: N,N-Dibenzoylaniline vs. Solvent-Containing Crystalline Materials

Thermogravimetric analysis (TGA) of N,N-dibenzoylaniline demonstrates no weight loss until 360 °C under both nitrogen and air atmospheres, indicating high thermal stability and confirming the absence of included solvent in the crystal lattice [1].

Thermal Analysis TGA Stability

N,N-Dibenzoylaniline Procurement Application Scenarios: Evidence-Based Use Cases


Polyimide Cure Monitoring and Quality Control

Analytical laboratories and polymer manufacturers should procure N,N-dibenzoylaniline as a well-characterized noncyclic imide reference standard for FT-Raman and infrared spectroscopic monitoring of polyimide cure processes. The compound's distinct vibrational signatures, validated against thermally cured PMDA-ODA polyimides, enable accurate quantification of imidization extent during polymer processing [1].

Photochemical Synthesis of Ortho-Acylated Aniline Derivatives

Researchers engaged in photochemical synthesis should utilize N,N-dibenzoylaniline as a photo-Fries rearrangement precursor to access ortho-acylated aniline derivatives. Unlike 2-chlorobenzanilides (which photocyclize) or 2-nitrobenzanilides (which are photoinactive), N,N-dibenzoylaniline reliably undergoes photo-Fries rearrangement via an excited singlet state mechanism [2].

Transacylation and Acyl Transfer Reagent Development

Synthetic organic chemists requiring effective acyl transfer reagents should consider N,N-dibenzoylaniline over mono-N-acylanilines due to its enhanced transacylation reactivity with carboxylic acids. The benzoyl group's superior leaving group ability compared to acetyl at 100 °C provides a kinetically favorable platform for benzoyl transfer transformations [3].

High-Temperature Synthetic Transformations and Materials Processing

Industrial process chemists and materials scientists requiring thermally robust intermediates should procure N,N-dibenzoylaniline for applications involving elevated temperatures up to 360 °C. TGA data confirm no weight loss until this temperature threshold, ensuring compound integrity during high-temperature reactions and polymer processing [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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